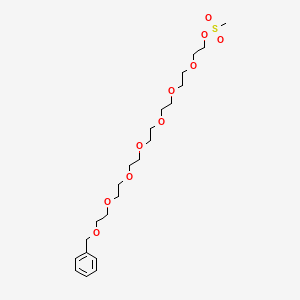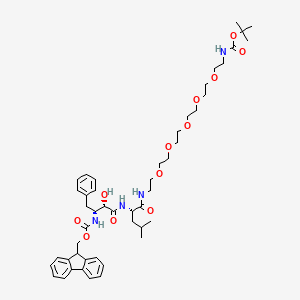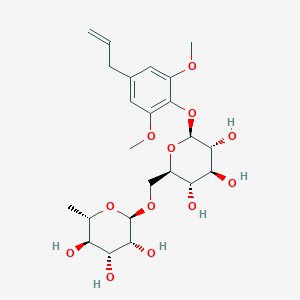
Poricoic acid BM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poricoic acid BM is a natural organic acid extracted from Poria cocos, a traditional Chinese medicinal herb. It belongs to the class of triterpenoids and has a molecular formula of C31H46O5 with a molecular weight of 498.7 g/mol . This compound exhibits various pharmacological activities, including antioxidant, anti-inflammatory, antitumor, and antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Poricoic acid BM is typically extracted from the sclerotium of Poria cocos. The extraction process involves several steps, including solvent extraction, crystallization, and purification . The sclerotium is first dried and ground into a fine powder. This powder is then subjected to solvent extraction using methanol or ethanol. The extract is concentrated under reduced pressure, and the residue is dissolved in a suitable solvent for crystallization. The crystals are then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods as described above. the scale of production is much larger, and the process is optimized for efficiency and yield. Large-scale extraction involves the use of industrial-grade solvents and equipment to handle significant quantities of Poria cocos sclerotium .
Analyse Des Réactions Chimiques
Types of Reactions
Poricoic acid BM undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced pharmacological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohol derivatives .
Applications De Recherche Scientifique
Poricoic acid BM has a wide range of scientific research applications in chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a precursor for synthesizing various triterpenoid derivatives.
Biology: In biological research, this compound is investigated for its role in modulating cellular processes.
Medicine: this compound exhibits significant pharmacological activities, making it a potential therapeutic agent for various diseases. It has been studied for its anti-inflammatory, antioxidant, and antitumor effects.
Industry: In the industrial sector, this compound is used in the development of natural health products and supplements.
Mécanisme D'action
The mechanism of action of poricoic acid BM involves its interaction with various molecular targets and pathways . It exerts its effects by modulating key signaling pathways, such as the Wnt/β-catenin and AMPK pathways. These pathways play crucial roles in regulating cellular processes, including proliferation, differentiation, and apoptosis . This compound also interacts with specific proteins and enzymes, influencing their activity and function. For example, it has been shown to inhibit the activity of certain proteases and kinases, thereby affecting downstream signaling events .
Comparaison Avec Des Composés Similaires
Poricoic acid BM is structurally similar to other triterpenoids, such as poricoic acid A, poricoic acid B, and polyporenic acid C . it exhibits unique pharmacological properties that distinguish it from these compounds .
Poricoic acid A: Both poricoic acid A and this compound have anti-inflammatory and antioxidant properties.
Poricoic acid B: Poricoic acid B and this compound share similar chemical structures, but this compound has demonstrated stronger antitumor activity.
Polyporenic acid C: While polyporenic acid C also exhibits pharmacological activities, this compound has a broader spectrum of effects, including antibacterial properties.
Propriétés
Formule moléculaire |
C31H46O5 |
|---|---|
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H46O5/c1-19(2)10-9-11-21(28(34)35)27-25(32)18-31(7)24-13-12-22(20(3)4)29(5,16-15-26(33)36-8)23(24)14-17-30(27,31)6/h10,13-14,21-22,25,27,32H,3,9,11-12,15-18H2,1-2,4-8H3,(H,34,35)/t21-,22+,25-,27+,29+,30-,31+/m1/s1 |
Clé InChI |
KBQBNLHZTLWXML-SMFZDKLCSA-N |
SMILES isomérique |
CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)OC)C(=C)C)C)C)O)C(=O)O)C |
SMILES canonique |
CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)OC)C(=C)C)C)C)O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B11936069.png)

![[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936078.png)
![(3R)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid](/img/structure/B11936084.png)
![[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936089.png)
![[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936095.png)

![3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B11936103.png)

![6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate](/img/structure/B11936128.png)


![[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936146.png)

